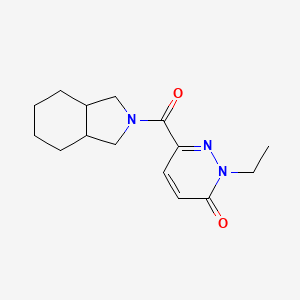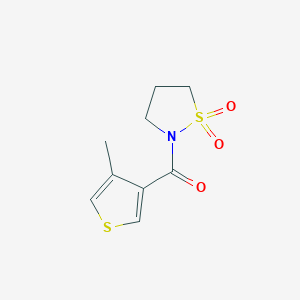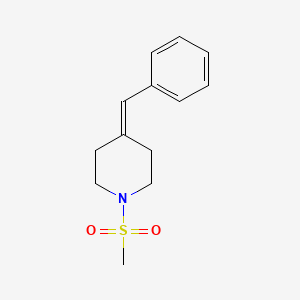![molecular formula C17H19N3O B7584225 3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)
3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAC belongs to the class of azetidine-1-carboxamide compounds and has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. In cancer, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In cancer, this compound has been shown to decrease cell proliferation and induce apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In neurodegenerative disorders, this compound has been shown to protect neuronal cells from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
One of the advantages of using 3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide in lab experiments is its wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that are involved in its biological activities. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials. Finally, the potential use of this compound in combination with other therapeutic agents should be explored to enhance its therapeutic effects.
合成法
The synthesis of 3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide involves the reaction of 2-methylbenzylamine with pyridine-3-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with azetidine-1-carboxamide to yield this compound. The overall synthesis route is shown below:
科学的研究の応用
3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common pathological process in many diseases, and this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect neuronal cells from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-5-2-3-6-15(13)9-14-11-20(12-14)17(21)19-16-7-4-8-18-10-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYPPNGOMNZABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CN(C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)

![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)

![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
